DL-メチオニンメチルスルホニウムクロリド

概要

説明

科学的研究の応用

Gastroprotective Effects

MMSC has been extensively studied for its gastroprotective properties. Research indicates that it can prevent and treat gastric ulcers through several mechanisms:

- Cytoprotection : MMSC acts as a sulfhydryl compound that protects gastric mucosa by scavenging free radicals and enhancing mucin secretion, which is crucial for maintaining the mucosal barrier .

- Clinical Studies : In clinical trials, MMSC has shown effectiveness in reducing gastric erosions and ulcers in both humans and animal models. For instance, a study demonstrated that a daily dosage of 2000 mg was required for significant healing of erosive gastritis in humans .

Table 1: Summary of Gastroprotective Studies

| Study Reference | Species | Dosage | Outcome |

|---|---|---|---|

| Cheney (1950) | Rats | 2% solution | Reduced gastric injury |

| Salim (1993) | Humans | 2000 mg/day | Stimulated healing of erosive gastritis |

| Elbers et al. (1995) | Pigs | 400 mg/kg feed | Decreased severity of ulcers |

Antitumor Activity

Recent studies have highlighted the antitumor properties of MMSC, particularly against liver cancer. A notable study on Wistar albino rats demonstrated that MMSC administration significantly improved liver function biomarkers and reduced tumor markers after hepatocellular carcinoma induction .

- Mechanisms : MMSC appears to exert its antitumor effects by decreasing lipid peroxidation and inflammatory cytokines such as TNF-α and TGF-β .

- Histopathological Improvements : The treatment also led to notable improvements in liver histopathology, indicating a protective effect against cancer-induced damage.

Table 2: Antitumor Study Findings

| Study Reference | Treatment Group | Dosage | Key Findings |

|---|---|---|---|

| PMC8466341 | HCC-induced Rats | 50 mg/kg/day | Improved liver biomarkers; reduced tumor markers |

Nutritional Benefits in Livestock

MMSC has been used in animal nutrition to enhance growth performance and feed efficiency. It has shown promise in improving weight gain among livestock:

- Broilers : In trials with broiler chickens, MMSC supplementation resulted in increased body weight gain compared to controls .

- Pigs : Studies indicated that including MMSC in pig diets improved weight gain by approximately 3.6% while reducing feed efficiency by about 2% .

Table 3: Nutritional Impact of MMSC on Livestock

| Animal Species | Dosage | Weight Gain Improvement |

|---|---|---|

| Broilers | 1.3 g/kg | Increased compared to control |

| Pigs | 25 mg/kg | +3.6% |

Antioxidant Properties

MMSC possesses significant antioxidant activity, contributing to its therapeutic uses:

- Oxidative Stress Reduction : It has been shown to enhance the activities of antioxidant enzymes while decreasing oxidative stress markers in various studies involving liver injury models .

- Potential Applications : This antioxidant capacity suggests potential applications in preventing oxidative damage associated with various diseases.

作用機序

Target of Action

DL-Methionine methylsulfonium chloride, also known as Vitamin U, is a naturally occurring methionine derivative . Its primary target is the gastric mucosa , where it exerts a protective effect .

Mode of Action

DL-Methionine methylsulfonium chloride interacts with its target, the gastric mucosa, to protect it from damage, particularly from ethanol-induced harm . It is also known to promote dermal fibroblast migration and growth .

Biochemical Pathways

DL-Methionine methylsulfonium chloride is a derivative of methionine metabolism in some plants . It serves as a substrate for methyl transferases in the methionine cycle . The compound’s effects on gastrointestinal ulceration are potentially due to its ability to promote dermal fibroblast migration and growth .

Pharmacokinetics

Its solubility in water (100 mg/ml) suggests that it may have good bioavailability .

Result of Action

The primary molecular and cellular effect of DL-Methionine methylsulfonium chloride’s action is the protection of the gastric mucosa from damage, particularly from ethanol-induced harm . It also promotes dermal fibroblast migration and growth, which may contribute to its therapeutic effects on gastrointestinal ulceration .

Action Environment

It is known that the compound is stable under normal conditions and should be stored in a cool, dry place away from moisture .

生化学分析

Biochemical Properties

DL-Methionine methylsulfonium chloride plays a significant role in biochemical reactions. It serves as a substrate for methyl transferases, enzymes that catalyze the transfer of a methyl group from a donor to an acceptor molecule . The nature of these interactions involves the transfer of a methyl group, which can influence the function of the acceptor molecule.

Cellular Effects

DL-Methionine methylsulfonium chloride has shown to have protective effects on gastric mucosal cells from ethanol-induced damage This suggests that it may influence cell function by protecting cells from damage and potentially influencing cell signaling pathways related to cellular protection and repair

Molecular Mechanism

It is known to exert its effects at the molecular level through its role as a substrate for methyl transferases This could involve binding interactions with these enzymes, potentially leading to enzyme activation

Dosage Effects in Animal Models

The effects of DL-Methionine methylsulfonium chloride vary with different dosages in animal models. For instance, it has been shown to aid in an overall increased weight gain when included in a hog-fattening ration

Metabolic Pathways

DL-Methionine methylsulfonium chloride is involved in the methionine cycle of plants This metabolic pathway involves the transfer of a methyl group from methionine to other molecules, a process catalyzed by methyl transferases

準備方法

Synthetic Routes and Reaction Conditions

DL-Methionine methylsulfonium chloride can be synthesized by reacting DL-methionine with methyl chloride. The reaction typically takes place in an autoclave at a temperature of 50-55°C and a pressure of 12-13 atmospheres for about 8 hours . After the reaction, the excess methyl chloride is evaporated, and the residue is purified using activated charcoal and filtration. The final product is obtained by crystallization from methanol .

Industrial Production Methods

In industrial settings, the production of DL-Methionine methylsulfonium chloride follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous purification systems to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

DL-Methionine methylsulfonium chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to methionine.

Substitution: It can undergo nucleophilic substitution reactions where the sulfonium group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Methionine sulfoxide and methionine sulfone.

Reduction: Methionine.

Substitution: Various substituted methionine derivatives depending on the nucleophile used.

類似化合物との比較

Similar Compounds

S-Methyl-L-cysteine: Another sulfur-containing amino acid derivative with similar protective effects on the gastric mucosa.

S-(5’-Adenosyl)-L-methionine chloride dihydrochloride: A methyl donor involved in various biochemical processes.

DL-Ethionine: A methionine analogue used in biochemical research.

Uniqueness

DL-Methionine methylsulfonium chloride is unique due to its dual role as a methyl donor and a protective agent for the gastric mucosa. Its ability to promote dermal fibroblast migration and growth sets it apart from other similar compounds .

生物活性

DL-Methionine methylsulfonium chloride (MMSC) is a derivative of the amino acid methionine, known for its potential biological activities, particularly in the fields of nutrition and medicine. This article explores its biological activity, focusing on its antibacterial properties, metabolic effects, and implications for health.

Overview of DL-Methionine Methylsulfonium Chloride

MMSC is recognized for its role as a dietary supplement and is often referred to as "Vitamin U." It serves various functions in biological systems, including acting as a methyl donor in biochemical reactions. Its structure allows it to participate in methylation processes critical for the synthesis of important biomolecules like S-adenosylmethionine (SAMe).

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of MMSC and related compounds. Research indicates that sulfonium cationic polymers derived from DL-Methionine exhibit potent antibacterial activity against drug-resistant bacteria.

Case Study: Antibacterial Efficacy

A study tested the antibacterial activity of sulfonium poly(d,l-methionine)s against various strains of drug-resistant bacteria. The results demonstrated:

- Minimum Inhibitory Concentration (MIC) : Ranged from 7.8 to 62.5 µg/mL.

- Minimum Bactericidal Concentration (MBC) : Ranged from 7.8 to 125 µg/mL.

These findings suggest that MMSC derivatives can effectively combat resistant strains, outperforming conventional antibiotics like methicillin, which had MIC values exceeding 125 µg/mL .

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Drug-resistant Gram-positive | 7.8 - 62.5 | 7.8 - 125 |

| Drug-resistant Gram-negative | 7.8 - 62.5 | 7.8 - 125 |

| Methicillin-sensitive Staphylococcus aureus | >125 | ≥250 |

Metabolic Effects

MMSC has been shown to influence metabolic processes significantly. In animal studies, supplementation with MMSC improved nitrogen retention and reduced nitrogen excretion, indicating enhanced protein metabolism.

Case Study: Nitrogen Retention in Swine

In a controlled study involving starter pigs:

- Nitrogen Retention : Increased significantly with MMSC supplementation.

- Serum Methionine Levels : Elevated in treated groups compared to controls.

- Total Nitrogen Excretion : Decreased by approximately 30% in supplemented groups.

The results indicate that MMSC is equally bioavailable as L-methionine, supporting its use as a nutritional supplement in livestock diets .

The biological activity of MMSC can be attributed to several mechanisms:

- Methylation Reactions : As a methyl donor, MMSC participates in various methylation reactions crucial for cellular functions and gene regulation.

- Antioxidant Properties : MMSC may exhibit antioxidant activity, protecting cells from oxidative stress.

- Immune Modulation : Studies suggest that MMSC can modulate immune responses, enhancing gut integrity and overall health in animals .

Safety and Biocompatibility

MMSC has been evaluated for safety and biocompatibility in various studies:

特性

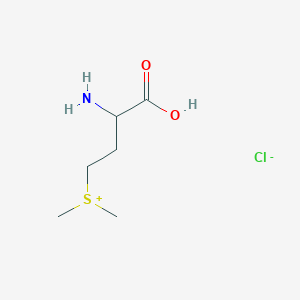

IUPAC Name |

(3-amino-3-carboxypropyl)-dimethylsulfanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S.ClH/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGVPKMVGSXPCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](C)CCC(C(=O)O)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046713 | |

| Record name | DL-Methionine methylsulfonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3493-12-7 | |

| Record name | DL-Methionine methylsulfonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3493-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methionylmethylsulfonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003493127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfonium, (3-amino-3-carboxypropyl)dimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Methionine methylsulfonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-(3-amino-3-carboxypropyl)dimethylsulphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLMETHIONINE CHLORIDE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q59I6H55O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What gastrointestinal issues has MMSC shown potential in addressing?

A1: Studies suggest that MMSC may be beneficial in managing functional dyspepsia, a disorder characterized by impaired gastric emptying and gastrointestinal transit. In animal models, MMSC demonstrated the ability to reverse delayed gastric emptying induced by cisplatin [, ]. Additionally, it enhanced gastrointestinal transit, showing comparable efficacy to the drug mosapride [, ]. Further research explored MMSC’s potential in mitigating the effects of Salmonella infection in broiler chickens, though the results were less conclusive [, ].

Q2: How does MMSC affect the intestines?

A2: Research on broiler chickens indicates that MMSC may impact intestinal morphology. In one study, increasing dietary MMSC led to improvements in villi characteristics (length, width) in the duodenum, jejunum, and ileum []. Another study exploring MMSC's effect during a Salmonella challenge noted that while MMSC did influence villi measurements, the benefits were not significantly different from commercial additives like BioMos and BMD [].

Q3: Has MMSC demonstrated any protective effects against gastric ulcers?

A3: Yes, in a rat model of ethanol-induced gastric mucosal injury, MMSC significantly reduced the extent of injury and promoted healing []. This effect was comparable to that observed with DL-cysteine, another sulfhydryl-containing agent [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。